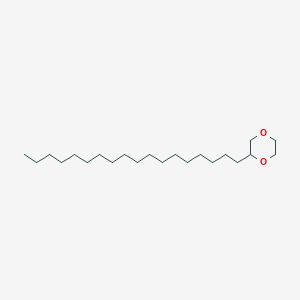
4-Methyl-3-nitropentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-nitropentan-2-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a branched nitroalkane with a molecular formula of C6H11NO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitropentan-2-one can be achieved through several methods:
Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions: Another method involves the displacement of halides with nitrite ions.
Oxidation of Amines: Primary amines can be oxidized to nitro compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-nitropentan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo further oxidation to form nitro alcohols or nitro acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Sodium nitrite, halides, or other nucleophiles.
Major Products
Reduction: 4-Methyl-3-aminopentan-2-one.
Oxidation: 4-Methyl-3-nitropentanoic acid.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-nitropentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into the pharmacological properties of nitro compounds has led to the development of drugs with antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of photoreactive materials, such as photoresists and UV-curing materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-nitropentan-2-one involves its interaction with various molecular targets and pathways:
Electron-Withdrawing Effects: The nitro group exerts strong electron-withdrawing effects, which influence the reactivity of the compound.
Enzyme Interactions: In biological systems, the compound can interact with enzymes such as nitroreductases, leading to the reduction of the nitro group to an amine group.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
59906-52-4 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-methyl-3-nitropentan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3 |
InChI-Schlüssel |
YKIMENAVVSMPDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)

![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)





![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
